molecular formula C17H14BrClF3NO2 B297073 2-(4-bromo-3,5-dimethylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

2-(4-bromo-3,5-dimethylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

Cat. No. B297073
M. Wt: 436.6 g/mol
InChI Key: QSIJQBRDKISLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-3,5-dimethylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as "Compound X" and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of Compound X is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. In addition, Compound X has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound X has been reported to exhibit biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Compound X inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that Compound X reduces tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for lab experiments. It is stable and can be easily synthesized in high purity and yield. In addition, it exhibits potent anticancer and anti-inflammatory properties, making it a useful tool for studying cancer and inflammation. However, Compound X has limitations in terms of its solubility and toxicity. It is poorly soluble in water, which can make it difficult to use in certain experiments. In addition, it has been reported to exhibit toxicity in some animal models, which can limit its use in certain studies.

Future Directions

There are several future directions for the study of Compound X. One potential direction is the development of new drugs based on the structure of Compound X. These drugs could be used for the treatment of cancer, inflammation, and pain. Another direction is the study of the mechanism of action of Compound X, which could lead to a better understanding of its therapeutic potential. Finally, the study of the toxicity and pharmacokinetics of Compound X could lead to the development of safer and more effective drugs based on its structure.
Conclusion:
In conclusion, Compound X is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It has been synthesized using various methods and has been shown to exhibit anticancer and anti-inflammatory properties. Compound X has advantages and limitations for lab experiments, and there are several future directions for its study. Overall, Compound X is a promising compound for the development of new drugs for the treatment of cancer, inflammation, and pain.

Synthesis Methods

Compound X can be synthesized using various methods, including the reaction of 2-(4-bromo-3,5-dimethylphenoxy) acetamide with 4-chloro-2-(trifluoromethyl)aniline in the presence of a base. This method has been reported to yield Compound X in high purity and yield. Other methods include the reaction of 2-(4-bromo-3,5-dimethylphenoxy)acetamide with 4-chloro-2-(trifluoromethyl)benzoyl chloride in the presence of a base.

Scientific Research Applications

Compound X has been studied extensively for its potential applications in the field of medicine. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. In addition, Compound X has been shown to possess anti-inflammatory and analgesic properties. These properties make it a potential candidate for the development of new drugs for the treatment of cancer, inflammation, and pain.

properties

Molecular Formula

C17H14BrClF3NO2

Molecular Weight

436.6 g/mol

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H14BrClF3NO2/c1-9-5-12(6-10(2)16(9)18)25-8-15(24)23-14-4-3-11(19)7-13(14)17(20,21)22/h3-7H,8H2,1-2H3,(H,23,24)

InChI Key

QSIJQBRDKISLNL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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